1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid
CAS No.:
Cat. No.: VC13834553
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23NO4 |
|---|---|
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.5]nonane-7-carboxylic acid |
| Standard InChI | InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-8-14(15)6-4-10(5-7-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
| Standard InChI Key | RBQWRFJPUVVUEG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC12CCC(CC2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC12CCC(CC2)C(=O)O |
Introduction
Molecular and Structural Characteristics
Spirocyclic Architecture
The defining feature of 1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid is its spirocyclic framework, where two rings share a single atom—in this case, a nitrogen atom at the spiro junction . This configuration imposes significant steric constraints while enhancing molecular rigidity, a property often exploited in drug design to improve target binding specificity. The 7-carboxylic acid moiety introduces a polar functional group, enabling hydrogen bonding and salt bridge formation in biological systems.
Protective Groups and Stability
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 269.34 g/mol | |
| CAS Number | 1250999-64-4 | |
| Boiling Point | Not reported | |
| Density | Not reported |
Synthetic Methodologies
Multi-Step Synthesis Pathways
The synthesis of 1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid typically involves sequential protection, cyclization, and functionalization steps. A representative route includes:
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Cyclization of Precursors: Initial formation of the azaspiro[3.5]nonane core via intramolecular alkylation or aza-Michael addition .
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Boc Protection: Introduction of the Boc group using di-tert-butyl dicarbonate () under basic conditions to shield the amine functionality .
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Carboxylic Acid Installation: Oxidation or hydrolysis of a pre-existing ester or nitrile group at the 7-position to yield the carboxylic acid .
Critical Reaction Conditions
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Temperature Control: Cyclization steps often require elevated temperatures (80–120°C) to overcome kinetic barriers .
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Acid Sensitivity: The Boc group necessitates pH-controlled environments during deprotection to prevent premature cleavage.
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Purification Challenges: Chromatographic separation is frequently required due to the compound’s polar nature and structural similarity to byproducts .
Biological and Pharmacological Applications
Drug Discovery Intermediates
1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid has been investigated as a building block for protease inhibitors and neurotransmitter analogs. Its spirocyclic structure mimics transition states in enzymatic reactions, making it valuable for designing competitive inhibitors . For example, derivatives of this compound have shown preliminary activity against serine proteases involved in inflammatory pathways.
Comparative Analysis with Related Spirocyclic Compounds
Structural and Functional Divergence
The inclusion of the Boc group and carboxylic acid distinguishes this compound from related azaspiro derivatives. For instance:
Table 2: Comparison with Analogous Compounds
| Compound Name | Key Features | Applications |
|---|---|---|
| 7-Azaspiro[3.5]nonane-7-carboxylic acid | Lacks Boc group; free amine | Intermediate for peptide coupling |
| 7-Boc-7-azaspiro[3.5]nonane-3-carboxylic acid | Carboxylic acid at position 3 | Antibacterial agent synthesis |
| 2-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid | Oxygen atom in spiro framework | Heterocyclic chemistry scaffold |
The Boc-protected derivative exhibits superior stability compared to its unprotected counterpart, enabling its use in prolonged synthetic sequences . Conversely, the absence of the Boc group in 7-azaspiro[3.5]nonane-7-carboxylic acid allows direct participation in amide bond formation without deprotection steps.
Industrial and Research Considerations
Scalability Challenges
Despite its utility, industrial-scale production of 1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid faces hurdles:
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